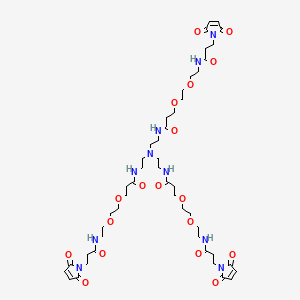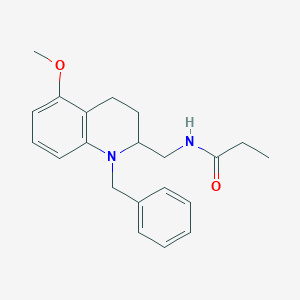
TDI007635
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDI007635 is an isomeric analog of G140 (GLXC-21161), acting as an inhibitor of h-cGAS (IC 50 = 0.0428µM).
Wissenschaftliche Forschungsanwendungen
Transdisciplinary Research Approach
TDI007635, as a research topic, appears to be closely related to the concept of transdisciplinary research (TDR). TDR is a participatory research approach that integrates knowledge from various disciplines to address complex societal problems. It is increasingly used in sustainability science and is promoted by research programs and agencies for sustainable development. However, the adoption of TDR varies widely among projects, with a clear lack of conceptual knowledge of TDR in many cases. Current academic structures limit the ability of researchers to thoroughly adapt to the requirements of TDR, suggesting the need for further communication and educational efforts to promote TDR (Zscheischler, Rogga, & Busse, 2017).
TDR in Land-Use Science
In land-use science, the benefits of TDR have been widely heralded, but empirical findings to support its added value are scarce. A review of 299 articles found that despite increasing conceptual consistency in TDR, the gap between theory and practice remains substantial. This highlights the challenges in implementing TDR and its science and process-centered nature, with unproven benefits in addressing real-world problems within the field of land use (Zscheischler & Rogga, 2015).
Evaluating Societal Effects of TDR
Evaluating the societal effects of TDR projects is crucial, particularly those that integrate knowledge of researchers and stakeholders through collaborative processes. An evaluation framework has been developed to assess these effects, focusing on outputs, impacts, and outcomes. This framework links outputs and outcomes of TDR processes via impacts using a mediating variables approach. Such evaluation models are essential for assessing the influence of TDR on stakeholder decision-making capacity (Walter, Helgenberger, Wiek, & Scholz, 2007).
TDR in Cancer-Healing Systems Research
A unique application of TDR is seen in the study of cancer-healing systems, specifically in the cooperation between Western biomedical physicians and indigenous Mayan medical specialists. This research required the development of new methods to overcome biases and ethnocentric behaviors, leading to successful knowledge integration at various levels throughout the study. This approach can be beneficial in facilitating participatory health research in complex intercultural settings (Berger-González et al., 2016).
TDR in Substance Use and Misuse Research
In substance use and misuse research, transdisciplinary scientific collaborations (TDSCs) are seen as potential means to strengthen research and prevention. TDSCs integrate different scientific disciplines and methodologies to create a more comprehensive understanding of substance use and misuse. However, research on TDSC remains nascent, and its value to the field requires further exploration (Fuqua, Stokols, Gress, Phillips, & Harvey, 2004).
Eigenschaften
Molekularformel |
C17H16Cl2N4O2 |
|---|---|
Molekulargewicht |
379.241 |
IUPAC-Name |
1-(6,7-Dchloro-9-(1-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-22-6-9(5-20-22)10-4-12(18)16(19)17-15(10)11-7-23(14(25)8-24)3-2-13(11)21-17/h4-6,21,24H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
CUFQQVSCNCLUFL-UHFFFAOYSA-N |
SMILES |
O=C(N(C1)CCC(N2)=C1C3=C2C(Cl)=C(Cl)C=C3C4=CN(C)N=C4)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TDI007635; TDI-007635; TDI 007635 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)


![N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine](/img/structure/B1193721.png)
